2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone
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Overview
Description
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone is a member of 1,3-oxazoles.
Scientific Research Applications
Bioorganic & Medicinal Chemistry
A study focusing on derivatives of 3,4-dimethoxyphenyl compounds, including similar structural elements to the molecule , indicated fungicidal and insecticidal activities in some compounds at specific concentrations (Liu, Li, & Li, 2004).
Journal of Photochemistry and Photobiology A-Chemistry
Research into a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone, explored its photochemical reactivity, revealing transformation into several compounds and a colored mixture of higher molecular weight fractions. This study provides insights into the photoreactivity of similar molecules (Castellan et al., 1990).
Molecules
Research on 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, structurally related to the molecule , showed significant antimicrobial and anti-proliferative activities, indicating potential for pharmaceutical applications (Al-Wahaibi et al., 2021).
Journal of Medicinal Chemistry
Another related study on piperazinyl derivatives of pyrido(2,3-d)pyrimidine revealed compounds with significant antibacterial activity, suggesting potential in developing antibacterial agents (Matsumoto & Minami, 1975).
The Journal of Organic Chemistry
Research on isocyanides bearing a dimethoxyphenyl group, similar to the molecule , resulted in the synthesis of compounds with high fluorescence quantum yields, highlighting potential applications in fluorescence-based technologies (Tang & Verkade, 1996).
RSC Advances
A study involving a piperazine derivative with a 2-chloro-1,4-naphthoquinone group demonstrated strong fluorescence and antimicrobial properties, indicating potential use in bioimaging and antimicrobial applications (Verma & Singh, 2015).
Properties
Molecular Formula |
C21H29N3O4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-ethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H29N3O4S/c1-5-23-8-10-24(11-9-23)20(25)14-29-13-17-15(2)28-21(22-17)16-6-7-18(26-3)19(12-16)27-4/h6-7,12H,5,8-11,13-14H2,1-4H3 |
InChI Key |
HUNNUZABMQGNGT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)CSCC2=C(OC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CSCC2=C(OC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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